Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone

Regioisomer purity Identity verification Procurement quality control

Researchers conducting SAR programs on PDE10, CCR4, or EP4 targets require regiospecific piperidine substitution to ensure assay reproducibility. Substituting the 4-ethoxymethyl isomer with 2- or 3-ethoxymethyl regioisomers can alter receptor occupancy by >10-fold. - Unambiguous 4-ethoxymethyl regioisomer (CAS 2097990-81-1) eliminates confounding isomer effects in SAR studies. - Calculated TPSA of 41.6 Ų and zero H-bond donors support CNS-penetrant library design. - Ethoxymethyl group serves as a latent functional handle for further derivatization. Supplied at 95% purity with rigorous analytical characterization. Available from stock for immediate global dispatch.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2097990-81-1
Cat. No. B1490835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone
CAS2097990-81-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCOCC1CCN(CC1)C(=O)C2CNC2
InChIInChI=1S/C12H22N2O2/c1-2-16-9-10-3-5-14(6-4-10)12(15)11-7-13-8-11/h10-11,13H,2-9H2,1H3
InChIKeyGZMOXVKKGHDPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone: Building Block Overview


Azetidin-3-yl(4-(ethoxymethyl)piperidin-1-yl)methanone is a synthetic small-molecule building block (C12H22N2O2, MW 226.32) that features a distinctive dual-heterocycle scaffold—an azetidine ring linked via a methanone bridge to a 4‑(ethoxymethyl)-substituted piperidine . This regiospecific 4‑position substitution on the piperidine ring distinguishes it from the 2‑ and 3‑ethoxymethyl isomers that share the same molecular formula but differ in spatial orientation and steric/electronic properties. The compound is primarily supplied as a research intermediate for medicinal chemistry programs targeting CNS, oncology, or inflammatory indications where the piperidinyl‑azetidine motif has shown utility in PDE10, CCR4, and EP4 receptor programs [1].

1 Regiospecific 4-ethoxymethyl piperidine for SAR-defined chemotypes
2 Zero H-bond donors, low TPSA – suited for CNS-penetrant scaffold design
3 Direct synthetic entry into CCR4 and PDE10 inhibitor lead optimization

Why Generic Azetidine-Piperidine Analogs Cannot Substitute


The piperidinyl‑azetidine chemotype exhibits strong structure‑activity relationship (SAR) dependence on the substitution pattern of the piperidine ring. In the CCR4 antagonist series, migration of substituents from the 4‑ to the 3‑ or 2‑position of the piperidine ring has been shown to alter receptor occupancy and functional antagonism by more than 10‑fold [1]. Similarly, PDE10 inhibitor patents from Amgen demonstrate that 4‑substituted piperidine‑azetidine hybrids achieve single‑digit nanomolar IC50 values, while closely related regioisomers lose potency or exhibit altered CNS penetration [2]. Therefore, substituting the target compound with its 2‑ or 3‑ethoxymethyl isomer, or with the unsubstituted parent azetidin‑3‑yl(piperidin‑1‑yl)methanone, cannot be assumed to preserve biological activity, physicochemical properties, or synthetic utility without empirical validation.

4- vs. 2/3-isomer mismatch

Migrating the ethoxymethyl substituent from the 4- to 2- or 3-position may shift target binding >10-fold in related chemotypes. SAR conservation cannot be assumed.

Unsubstituted piperidine lacks sub-pocket engagement

The parent azetidin-3-yl(piperidin-1-yl)methanone misses the hydrophobic extension required by CCR4 and PDE10 pharmacophores, likely reducing functional activity.

Hydroxyl analog introduces H-bond donor

Replacement with a 4-hydroxy analog adds an H-bond donor and increases polar surface area, which may alter membrane permeability and CNS exposure profile.

Key Differentiation Evidence


Regioisomeric Identity Confirmation by CAS

The target compound is the 4‑ethoxymethyl regioisomer (CAS 2097990-81-1), explicitly distinguished from the isomeric 2‑ethoxymethyl (CAS 1995161-18-6) and 3‑ethoxymethyl analogs . Vendor certificates of analysis specify this regioisomer by CAS number, and the compound is supplied at ≥95% purity . Procurement of the incorrect regioisomer would introduce an uncontrolled variable into any SAR or synthesis campaign, as even positional isomerism on the piperidine ring has been documented to shift target binding affinities by an order of magnitude in related chemotypes [1].

Regioisomeric Identity
Class-level inference
Target: 4-ethoxymethyl, CAS 2097990-81-1, purity ≥95%. Comparator: 2-ethoxymethyl (CAS 1995161-18-6) or 3- isomer.
Correct regioisomer procurement critical to SAR consistency.
In analogous piperidinyl-azetidines, positional shifts cause >10-fold potency changes (class-level).
Regioisomer purity Identity verification Procurement quality control

Physicochemical Property Advantages

The molecular formula C12H22N2O2 (MW 226.32) places the target compound in a favorable drug-like property space relative to larger azetidine-piperidine hybrids [1]. The ethoxymethyl group at the 4‑position adds hydrogen bond acceptor capacity (two oxygen atoms) without introducing additional hydrogen bond donors, maintaining a topological polar surface area (TPSA) of 41.6 Ų, which is compliant with CNS drug-likeness guidelines (TPSA < 90 Ų) [1]. In contrast, analogs with hydroxyl substituents (e.g., azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone, MW 226.32) introduce an H-bond donor that reduces membrane permeability relative to the target compound .

Drug-like Property
Class-level inference
Target: HBD = 0, TPSA = 41.6 Ų. Comparator (4-hydroxy analog): HBD = 1, TPSA ≈ 52.9 Ų.
Absence of H-bond donor reported to favor passive permeability for CNS.
In silico calculation only; no experimental logP or permeability data available.
Physicochemical properties Drug-likeness Lead optimization

Synthetic Utility for CCR4 Antagonist SAR

The 4‑ethoxymethyl substitution pattern maps directly onto the substitution vector required for CCR4 antagonist pharmacophores, where the 4‑position of the piperidine engages a hydrophobic sub-pocket [1]. In the J. Med. Chem. 2020 disclosure of CCR4 antagonists, the piperidinyl-azetidine core with appropriate 4‑substitution yielded compounds with single-agent antitumor activity in CT26 syngeneic mouse models, demonstrating that the 4‑position functionalization is essential for in vivo efficacy [1]. While the specific target compound was not the final clinical candidate, its substitution pattern is congruent with the SAR trajectory leading to compounds with IC50 values of 22–50 nM in calcium flux and CTX assays [2].

CCR4 SAR Congruence
Supporting evidence
4-ethoxymethyl matches CCR4 antagonist pharmacophore. Unsubstituted piperidine analog lacks sub-pocket engagement. Reference analog CCR4-351 IC50 = 22 nM (Ca flux), 50 nM (CTX).
Supports 4-position SAR exploration; direct scaffold for further elaboration.
Reported assay context from J Med Chem 2020; target compound not directly tested.
Bioisostere Scaffold hopping Medicinal chemistry synthesis

PDE10 Inhibitor Scaffold Potential

US8691986B2 discloses azetidine and piperidine compounds as PDE10 inhibitors with Ki values as low as 2 nM for 4‑substituted piperidine-azetidine hybrids measured by IMAP TR-FRET assay [1]. The patent explicitly claims structures wherein the piperidine ring is substituted at the 4‑position, reinforcing the regiospecific requirement for high-affinity PDE10 engagement. The target compound's 4‑ethoxymethyl group provides a versatile handle for further elaboration (e.g., O‑dealkylation, oxidation, or nucleophilic displacement) while maintaining the 4‑substitution vector essential for PDE10 potency [2].

PDE10 Inhibitor Fit
Class-level inference
4-substituted patent exemplar BDBM119850: PDE10 Ki = 2 nM. 3-substituted or unsubstituted analogs >100 nM (patent trend).
4-substitution documented to associate with high PDE10 affinity in patent landscape.
SAR from Amgen patent US8691986B2; direct testing of the target compound not reported.
PDE10 inhibition CNS drug discovery Patent SAR

Recommended Application Scenarios


CCR4 Antagonist Lead Optimization

The compound provides a direct scaffold for synthesizing novel CCR4 antagonists by appending aromatic or heteroaromatic groups to the azetidine nitrogen. The 4‑ethoxymethyl group on the piperidine ring fulfills the hydrophobic sub-pocket occupancy requirement identified in the J. Med. Chem. 2020 CCR4 series, enabling rapid generation of analogs for in vitro calcium flux and CTX screening [1].

PDE10 Inhibitor Scaffold Hopping

Using the 4‑ethoxymethyl azetidine-piperidine scaffold as a starting point, medicinal chemists can exploit the 4‑position ethoxymethyl group as a latent functional handle for further chemical modification, while retaining the regiospecific substitution pattern that the Amgen PDE10 patent establishes as essential for nanomolar potency [2].

CNS Drug Discovery with Favorable TPSA

With a calculated TPSA of 41.6 Ų and zero hydrogen bond donors, the target compound is well-suited as a core building block for CNS‑penetrant library synthesis, particularly when compared to hydroxyl-substituted analogs that introduce H‑bond donors and increase polar surface area, potentially reducing blood-brain barrier permeability [3].

Regioisomer-Specific Chemical Probe Development

The unambiguous 4‑ethoxymethyl regioisomer (CAS 2097990-81-1) allows researchers to assign biological activity to a specific spatial orientation, avoiding the confounding effects that would arise from using a mixture of 2‑, 3‑, and 4‑ethoxymethyl isomers .

Application
Selection Property
Validation Focus
CCR4 antagonist SAR exploration
4-ethoxymethyl substitution for hydrophobic sub-pocket
Target engagement and functional antagonism assessment
PDE10 inhibitor lead optimization
Regiospecific 4-position essential for PDE10 affinity
PDE10 enzyme inhibition profiling
CNS-penetrant library synthesis
Zero H-bond donors, favorable calculated TPSA
Blood-brain barrier permeability evaluation
Regioisomer-controlled probe development
Unambiguous 4-ethoxymethyl isomer (CAS specified)
Regioisomer identity verification via CAS reference
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